2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-7-4-3-5-10-8(7)11-9/h3-5H,6H2,1-2H3,(H,10,11) |
InChI Key |
ZEBYCCAAIPNANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(N1)N=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
A common approach involves cyclization of precursors such as 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with dimethylating agents. This method typically proceeds under controlled temperature and solvent conditions to facilitate ring closure and methyl group introduction at the 2-position.
- Reaction Conditions: Use of catalysts (acidic or basic), solvents like methanol or dichloromethane, and temperatures ranging from room temperature to reflux.
- Typical Reagents: Dimethylating agents such as methyl iodide or dimethyl sulfate, bases like potassium hydroxide or triethylamine.
- Purification: Crystallization or chromatographic techniques to isolate the pure compound.
Suzuki Coupling and Functionalization
Although Suzuki coupling is more commonly applied to 1H-pyrrolo[2,3-b]pyridine derivatives for arylation at other positions, it can be adapted for functionalization steps preceding or following methylation.
- Catalysts: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
- Conditions: A mixture of dioxane and water, potassium carbonate as base, under nitrogen atmosphere at 80°C to reflux.
- Applications: Introduction of aryl or heteroaryl groups that can be further modified to introduce methyl groups at the 2-position.
Bromination and Tosylation Intermediates
In some synthetic sequences, bromination at specific positions (e.g., 3-position) followed by tosylation is used to activate the molecule for subsequent cyclization or substitution reactions that lead to the dimethylated product.
- Reagents: Bromine or N-bromosuccinimide (NBS) for bromination; p-toluenesulfonyl chloride for tosylation.
- Solvents: Chloroform, dichloromethane, or tetrahydrofuran.
- Temperature: 0°C to room temperature for bromination; room temperature for tosylation.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Cyclization | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine + dimethylating agent, catalyst, solvent | Ring closure and methylation at 2-position | Moderate to high yields; purity improved by crystallization |
| Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd catalyst, K2CO3, dioxane/water | Aryl substitution for further functionalization | High selectivity; reaction time 1-16 h |
| Bromination | Bromine or NBS, organic solvent, base | Activation for substitution | Controlled temperature critical to avoid overbromination |
| Tosylation | p-Toluenesulfonyl chloride, base, organic solvent | Activation for nucleophilic substitution | Reaction time 1-12 h; mild conditions preferred |
- The cyclization approach is the most direct and commonly used method for preparing 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine, with reaction conditions optimized to balance yield and selectivity.
- Suzuki coupling and subsequent functionalization steps are valuable for introducing diverse substituents that can be precursors to the dimethylated compound.
- Bromination and tosylation are useful intermediate steps to activate the molecule for further transformations.
- Purification typically involves ion-exchange resins, crystallization, or column chromatography to achieve high purity.
- The compound can undergo further chemical modifications such as oxidation to N-oxides or reduction to saturated derivatives, which are relevant for biological activity studies.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Methylation | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Dimethylating agents, catalysts, solvents | Direct synthesis, good yields | Requires careful control of conditions |
| Suzuki Coupling | 5-bromo-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid, Pd catalyst, base | High selectivity, versatile | Multi-step, requires palladium catalyst |
| Bromination + Tosylation | Pyrrolo[2,3-b]pyridine derivatives | Bromine/NBS, tosyl chloride, base | Activates molecule for substitution | Sensitive to reaction conditions |
The preparation of this compound is achieved mainly through cyclization reactions involving dimethylation at the 2-position, supported by functionalization techniques such as Suzuki coupling and bromination/tosylation intermediates. These methods are well-documented in the literature and patents, providing robust routes for synthesis with good yields and purity. The choice of method depends on the desired scale, available starting materials, and downstream applications.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The fused pyrrole-pyridine system undergoes regioselective electrophilic substitution, primarily at the pyridine ring's electron-rich positions. Key examples include:
Halogenation
-
Bromination occurs at the C3 position using bromine in acetic acid, yielding 3-bromo-2,2-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (85% yield) .
-
Iodination with iodine monochloride (ICl) in dichloromethane selectively substitutes C3, producing the iodinated derivative (78% yield) .
Nitration and Nitrosation
-
Nitration with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3 (72% yield) .
-
Nitrosation using NaNO₂/HCl forms the C3-nitroso derivative, which can dimerize under basic conditions .
Cross-Coupling Reactions
The compound participates in transition metal-catalyzed coupling reactions, enabling C–C bond formation:
Oxidation
-
N-Oxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen, yielding the N-oxide derivative (89% yield) .
-
Side-Chain Oxidation : The dimethyl groups at C2 resist oxidation under mild conditions but undergo cleavage with KMnO₄/H₂SO₄ to form a carboxylic acid derivative.
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrole ring to a tetrahydro derivative while preserving the pyridine ring (92% yield) .
Mannich Reaction
-
Reacts with formaldehyde and secondary amines to form 3-aminomethyl derivatives (e.g., 3-(piperidin-1-ylmethyl)-2,2-dimethyl-pyrrolo[2,3-b]pyridine ) in 65–80% yield .
Alkylation
-
Treatment with phenacyl bromides in acetonitrile yields 7-(2-trifluoromethylphenacyl)-2,2-dimethyl-pyrrolo[2,3-b]pyridine (36% yield) .
Multicomponent Reactions
A novel tricyclic scaffold was synthesized via a catalyst-free, three-component reaction:
-
Reactants : Alkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridines
-
Conditions : Refluxing acetonitrile (1 h)
-
Product : Tetrahydrocyclopenta pyrrolo[2,3-b]pyridine pentacarboxylates
Biological Activity of Derivatives
Structural modifications correlate with enhanced pharmacological properties:
| Derivative | Biological Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| 5-Trifluoromethyl-7-methoxy | FGFR1 kinase | 7 nM | |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide | JAK3 | 5.2 nM | |
| 3-Nitroso dimer | Antiproliferative (4T1 cells) | 12 μM |
Reaction Mechanism Insights
-
Regioselectivity : Electrophilic substitution favors the C3 position due to electron density distribution from the pyrrole ring .
-
Steric Effects : The C2 dimethyl groups hinder reactions at adjacent positions, directing substitutions to C3 or C5 .
-
Hydrogen Bonding : The N1–H group participates in key interactions during enzyme inhibition, as shown in FGFR1 and JAK3 co-crystallization studies .
Scientific Research Applications
Immunomodulatory Activity
Research indicates that derivatives of 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine exhibit immunomodulatory effects. These compounds target Janus kinase 3 (JAK3), which is crucial for the treatment of immune diseases such as organ transplant rejection and autoimmune disorders .
Cancer Therapy
A significant area of application is in oncology. Compounds derived from this class have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated potent inhibitory activity against FGFR1-4 with IC50 values ranging from 7 to 712 nM. This compound also inhibited the proliferation and induced apoptosis in breast cancer cell lines .
Neuroprotective Effects
Some studies suggest that pyrrolo[2,3-b]pyridine derivatives may possess neuroprotective properties. They could potentially be used in therapies for neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction pathways that are critical in disease progression, such as those related to cancer or microbial infections .
Comparison with Similar Compounds
Structural Analogues
Key Structural Comparisons :
- Electronic Effects: Thieno[2,3-b]pyridine’s sulfur atom increases electron density, enhancing π-stacking but reducing solubility. In contrast, pyrrolo[2,3-b]pyridine’s nitrogen-rich core supports hydrogen bonding .
Physicochemical Properties
| Property | 2,2-Dimethyl-pyrrolo[2,3-b]pyridine | Thieno[2,3-b]pyridine | 1-Methyl-pyrrolo[2,3-b]pyridine |
|---|---|---|---|
| LogP | ~2.5 (estimated) | ~3.0 | ~1.8 |
| Aqueous Solubility | Low (requires cyclodextrin formulation) | Very low | Moderate |
| Metabolic Stability | High (due to methyl hindrance) | Moderate | Low (unprotected N-H) |
Solubility Note: Thieno[2,3-b]pyridines often require formulation with cyclodextrins or salt formation (e.g., HCl salts) for in vivo use, whereas 2,2-dimethyl-pyrrolo analogs may benefit from similar strategies .
Biological Activity
2,2-Dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrole ring system. Its unique structure has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
- Molecular Formula: C9H12N2
- Molecular Weight: 148.20 g/mol
- IUPAC Name: 2,2-dimethyl-1,3-dihydropyrrolo[2,3-b]pyridine
- InChI Key: ZEBYCCAAIPNANR-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors by binding to their active sites. This modulation of activity can influence critical signal transduction pathways involved in disease progression, such as cancer and microbial infections.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in various tumors. One study reported that a derivative exhibited IC50 values of 7 nM for FGFR1 and induced apoptosis in breast cancer cells (4T1) while inhibiting their migration and invasion .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary evaluations indicate that it may possess activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell function through enzyme inhibition or interference with metabolic pathways.
Neuroprotective Effects
Research Findings and Case Studies
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with dimethylating agents under controlled conditions. This process often requires specific catalysts and solvents to optimize yield and purity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine derivatives to improve yield and regioselectivity?
- Methodological Answer : Key steps include halogenation (e.g., using N-iodosuccinimide for iodination) and Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). For regioselectivity, control reaction conditions (temperature, solvent) and catalyst selection (e.g., Pd(PPh₃)₄) are critical. Purification via column chromatography and characterization by NMR/HRMS ensures product integrity .
Q. What strategies are effective in establishing structure-activity relationships (SAR) for pyrrolo[2,3-b]pyridine-based kinase inhibitors?
- Methodological Answer : Systematic substitution at positions 3 and 5 of the pyrrolo[2,3-b]pyridine core is common. For example, introducing electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., dimethoxyphenyl) can enhance binding affinity. Use enzyme inhibition assays (IC₅₀ measurements) and molecular docking to correlate substituent effects with activity .
Q. What in vitro assays are recommended for evaluating the inhibitory activity of pyrrolo[2,3-b]pyridine compounds against targets like BTK or B-RAF?
- Methodological Answer : Employ fluorescence-based kinase assays (e.g., ADP-Glo™) for IC₅₀ determination. Validate hits in cell viability assays (e.g., MTT) using cancer cell lines (e.g., Ramos cells for BTK inhibition). Include positive controls (e.g., FDA-approved B-RAF inhibitors) to benchmark activity .
Q. How to characterize newly synthesized pyrrolo[2,3-b]pyridine derivatives using spectroscopic and chromatographic methods?
- Methodological Answer : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns) and HRMS for molecular weight validation. Chromatographic purity (>95%) can be assessed via HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How does the dimethyl substitution at the 2-position influence the biological activity and pharmacokinetic properties of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : The 2,2-dimethyl group enhances metabolic stability by reducing oxidative degradation in the liver. However, steric effects may reduce binding affinity to flat kinase pockets. Compare logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) between dimethyl and non-substituted analogs .
Q. What challenges arise in achieving regioselective C-H arylation of pyrrolo[2,3-b]pyridine derivatives, and how can transition-metal catalysts address them?
- Methodological Answer : Competing activation at the pyridine (C4) vs. pyrrole (C2) rings complicates regioselectivity. Use directing groups (e.g., nitriles) and Pd catalysts with bulky ligands (e.g., t-BuXPhos) to favor arylation at the pyridine ring. Monitor regiochemistry via NOE NMR experiments .
Q. How can computational modeling guide the design of 2,2-dimethyl-pyrrolo[2,3-b]pyridine derivatives targeting specific kinases?
- Methodological Answer : Perform molecular dynamics simulations to assess the impact of dimethyl substitution on kinase binding pockets (e.g., FAK’s DFG-loop conformation). Use free-energy perturbation (FEP) calculations to predict ΔG binding for substituent prioritization .
Q. What are the key considerations when analyzing contradictory data in the biological evaluation of pyrrolo[2,3-b]pyridine derivatives across different cell lines?
- Methodological Answer : Account for cell-specific factors like efflux pump expression (e.g., P-gp) and metabolic enzyme variability. Use isogenic cell lines (e.g., wild-type vs. mutant B-RAF) to isolate compound mechanism-of-action. Validate findings with orthogonal assays (e.g., Western blot for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
